N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H15N3O4 It is characterized by the presence of a nitrophenyl group and a tert-butoxy group attached to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide typically involves the reaction of 3-nitrobenzoyl chloride with tert-butyl carbazate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents (e.g., dichloromethane), and mild heating.
Hydrolysis: Acidic or basic aqueous solutions, controlled temperature.
Major Products Formed
Reduction: 3-aminophenyl(tert-butoxy)carbohydrazide.
Substitution: Various substituted carbohydrazides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and tert-butyl hydrazine.
Scientific Research Applications
N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide depends on its specific application. In biochemical studies, it may interact with enzymes or proteins through its functional groups, leading to inhibition or activation of enzymatic activities. The nitrophenyl group can participate in electron transfer reactions, while the carbohydrazide moiety can form hydrogen bonds with target molecules, influencing their structure and function.
Comparison with Similar Compounds
N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as:
N’-(4-nitrophenyl)(tert-butoxy)carbohydrazide: Similar structure but with the nitro group in the para position, which may affect its reactivity and interactions.
N’-(3-nitrophenyl)(methoxy)carbohydrazide: Similar structure but with a methoxy group instead of a tert-butoxy group, which may influence its solubility and chemical properties.
N’-(3-aminophenyl)(tert-butoxy)carbohydrazide:
N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
tert-butyl N-(3-nitroanilino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-12-8-5-4-6-9(7-8)14(16)17/h4-7,12H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNVLFZCNZCRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166974-77-2 |
Source
|
Record name | N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.